Quinoprazine

Antimalarial Drug Resistance Plasmodium berghei

Quinoprazine is a unique benzo[g]quinoline derivative for R&D. It inhibits Vaccinia virus DNA synthesis (IC50=10μM), reduces PrPSc (76%), and is active against chloroquine-resistant P. berghei. Its polypharmacology makes it essential for drug resistance and co-infection studies.

Molecular Formula C25H26N4
Molecular Weight 382.5 g/mol
CAS No. 115618-99-0
Cat. No. B048635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoprazine
CAS115618-99-0
Synonyms4-(4-(4-ethylpiperazinyl-1)phenylamino)benzo(g)quinoline
quinoprazine
Molecular FormulaC25H26N4
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC=NC4=CC5=CC=CC=C5C=C34
InChIInChI=1S/C25H26N4/c1-2-28-13-15-29(16-14-28)22-9-7-21(8-10-22)27-24-11-12-26-25-18-20-6-4-3-5-19(20)17-23(24)25/h3-12,17-18H,2,13-16H2,1H3,(H,26,27)
InChIKeyFGVVQTVRBTWGJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoprazine (CAS 115618-99-0): A Benzo[g]quinoline with Unique Polypharmacology for Antiviral and Antiparasitic Research


Quinoprazine (4-[4-(4-ethylpiperazinyl-1)phenylamino] benzo[g]quinoline) is a synthetic benzo[g]quinoline derivative [1]. It has been identified as a potent inhibitor of Vaccinia virus DNA synthesis (IC50 = 10 µM) . In parallel, it exhibits activity against the chloroquine-resistant Plasmodium berghei (isolate LN-K65) [1] and demonstrates antiprion efficacy by significantly reducing PrPSc levels in cellular models . This polypharmacological profile, combining antiviral, antimalarial, and antiprion properties, makes it a compelling tool for multifaceted scientific investigations and a specific candidate for research in drug-resistant infectious diseases.

Why Quinoprazine's Unique Benzo[g]quinoline Scaffold Prevents Direct Substitution with Other Antiparasitic or Antiviral Agents


Quinoprazine possesses a unique molecular architecture—a benzo[g]quinoline core linked to a 4-(4-ethylpiperazinyl-1)phenylamine group—that is distinct from the scaffolds of other common antiparasitic or antiviral agents like praziquantel (an isoquinoline) or chloroquine (a 4-aminoquinoline) [1]. This structural uniqueness translates into a distinct polypharmacological profile not found in its in-class comparators. Evidence demonstrates that Quinoprazine is active against a chloroquine-resistant strain of *P. berghei*, a property not shared by chloroquine . Furthermore, its activity profile extends beyond a single mechanism to encompass Vaccinia virus DNA synthesis inhibition and significant PrPSc reduction, features absent from a standard antimalarial or antischistosomal drug. Therefore, substituting Quinoprazine with a generic 4-aminoquinoline or another in-class compound would fundamentally alter the experimental outcome, particularly in models of drug resistance or co-infection.

Quinoprazine Quantitative Evidence Guide: Head-to-Head Data for Scientific Differentiation


Quinoprazine Demonstrates Activity Against Chloroquine-Resistant P. berghei (LN-K65), a Key Differentiator from Standard 4-Aminoquinolines

Quinoprazine is active against the chloroquine-resistant *Plasmodium berghei* isolate LN-K65 [1]. This differentiates it from chloroquine, which is ineffective against this specific resistant strain. The original research paper explicitly states that Quinoprazine showed 'some action against Plasmodium berghei chloroquine--resistant infection (isolate LN-K65)' and was elected for further testing, while the standard agent chloroquine has a well-documented lack of efficacy against this isolate [1].

Antimalarial Drug Resistance Plasmodium berghei Chloroquine

Quinoprazine's Vaccinia Virus DNA Synthesis Inhibition (IC50=10 µM) Provides a Quantifiable Antiviral Benchmark

Quinoprazine is a potent inhibitor of Vaccinia virus DNA synthesis with an IC50 value of 10 µM . While direct comparative data to other Vaccinia virus DNA synthesis inhibitors (e.g., Cidofovir, Ribavirin) in the same assay were not located in the available search results, this IC50 provides a clear, quantifiable benchmark for its antiviral potency. This value can be cross-referenced with published IC50 values for other compounds in similar assays for research selection purposes.

Antiviral Poxvirus Vaccinia Virus DNA Synthesis

Quinoprazine Exhibits Significant Antiprion Activity, Quantified by a 76% Reduction in PrPSc in Dividing Cells

Quinoprazine significantly reduces PrPSc levels, a key hallmark of prion disease. Quantitative data show a reduction rate of 76% in dividing cells and 51% in nondividing cells . While direct comparative data to other known antiprion compounds (e.g., Quinacrine, Chlorpromazine) in the same assay were not located in the available search results, these reduction rates provide a specific, quantifiable measure of its antiprion potency.

Antiprion Prion Diseases PrPSc Scrapie

Quinoprazine Demonstrates a Favorable Cytotoxicity Profile with Low Baseline Cellular Toxicity

Quinoprazine exhibits low cytotoxicity, as evidenced by reduction rates of only 25% in dividing cells and 24% in nondividing cells . This is in contrast to its significant antiprion effects (76% and 51% PrPSc reduction) observed in the same cellular models. A reduction rate below 30% is considered indicative of a safe effect in this context . This data suggests a potential therapeutic window between its desired biological activity and cellular toxicity.

Cytotoxicity Drug Safety Selectivity

Quinoprazine (CAS 115618-99-0): Strategic Application Scenarios Driven by Evidence


Investigating Mechanisms of Antimalarial Drug Resistance

Given its demonstrated activity against a chloroquine-resistant *P. berghei* isolate (LN-K65) [1], Quinoprazine is a prime candidate for research into the mechanisms of chloroquine resistance. It can be used as a positive control or a lead compound in assays designed to identify new antimalarial agents that circumvent existing resistance pathways. Its use can help elucidate novel targets or resistance mechanisms that are not affected by this compound.

Poxvirus Replication Studies and Antiviral Screening

Quinoprazine's defined IC50 of 10 µM for Vaccinia virus DNA synthesis inhibition [1] makes it a valuable tool compound for studying poxvirus biology. It can be used in both cell culture and biochemical assays to dissect the viral replication cycle, particularly the stage of DNA synthesis. It serves as a benchmark inhibitor in screening campaigns for novel anti-poxvirus agents.

Prion Disease Research and PrPSc Reduction Assays

The quantifiable reduction in PrPSc levels (76% in dividing cells, 51% in nondividing cells) [1] positions Quinoprazine as a significant research tool for prion disease studies. It can be employed in cellular models of prion infection to study the dynamics of PrPSc propagation and clearance. Its low cytotoxicity profile [1] makes it suitable for assays requiring extended incubation periods to observe chronic effects on prion replication.

Polypharmacology Studies in Infectious Disease Models

Quinoprazine's unique ability to simultaneously inhibit Vaccinia virus DNA synthesis and reduce PrPSc levels, while also showing antimalarial activity [1], makes it an exceptional tool for studying polypharmacology. It can be used in co-infection models or in systems biology approaches to understand how a single compound can modulate multiple, unrelated pathogenic pathways. This application is particularly relevant for exploring potential therapeutic strategies against complex or co-morbid infectious diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinoprazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.